1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-19-9-6-16(7-10-19)22-21(26)23-17-12-20(25)24(13-17)18-8-5-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZUONHORKTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-(4-ethoxyphenyl)-5-oxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazoline Derivatives ()
Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines (e.g., 1h, 2h) share the 3,4-dimethylphenyl group and alkoxyphenyl substituents but differ in their core structure (pyrazoline vs. pyrrolidinone-urea). These pyrazolines are synthesized via cyclization of chalcones with (3,4-dimethylphenyl)hydrazine in acetic acid . In contrast, the target urea compound likely requires urea-forming reactions, such as the coupling of an isocyanate with an amine-functionalized pyrrolidinone precursor.
Pyrrolidinone-Urea Analog ()
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) differs in the substituents on the pyrrolidinone ring (4-methoxyphenyl vs. 3,4-dimethylphenyl) and the urea-linked aryl group (4-ethoxyphenyl).
Sulphobenzoate Ester ()
{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl-pyrrolidinone motif but replaces the urea group with a sulphobenzoate ester. This substitution dramatically changes polarity and reactivity, making it more hydrophilic due to the sulfonate group .
Physicochemical Properties
Key data for selected analogs are summarized below:
Notes:
Functional Implications
- Hydrogen Bonding: The urea moiety offers two N-H donors for hydrogen bonding, which may enhance binding to biological targets compared to pyrazolines or sulphobenzoates.
- Synthetic Complexity : Pyrazolines are synthesized in high yields (80–85%) via one-step cyclization , whereas urea derivatives may require multi-step syntheses, impacting scalability.
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a urea derivative characterized by a complex structure that includes a pyrrolidinone ring and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 424.5 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The binding affinity to these targets modulates various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, in vitro assays against various cancer cell lines (including Caki cells) demonstrated that the compound inhibits cell proliferation with IC50 values indicating potent activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caki | 5.2 | Induction of apoptosis |
| HUVEC | 7.8 | Cell cycle arrest |
These findings suggest that compounds like 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea may serve as promising leads in the development of new anticancer therapies.
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential utility of this compound in treating infections caused by resistant bacterial strains.
Case Studies
- Anticancer Study : A recent study published in a peer-reviewed journal assessed the efficacy of this compound against renal cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability compared to controls, supporting its potential as a novel therapeutic agent for renal cell carcinoma .
- Antimicrobial Evaluation : In another investigation focusing on its antimicrobial properties, researchers tested several derivatives against common pathogens. The results indicated that modifications to the urea moiety significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can be influenced by variations in its chemical structure. Key factors include:
- Substituents on the aromatic rings : Variations can affect binding affinity and selectivity towards biological targets.
- Pyrrolidinone ring modifications : Changes can enhance or diminish biological activity.
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